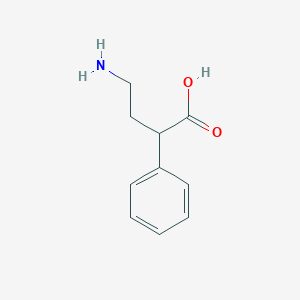

(S)-3-(((苄氧基)羰基)氨基)-3-苯基丙酸

描述

Synthesis Analysis

The synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid and its derivatives often involves enantioselective synthetic routes. For instance, electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones has been demonstrated as a viable approach for preparing 3-aminopropanoic acid derivatives with a phenyl, benzyl, or indol-3-yl substituent at C-2 enantioselectively (Arvanitis et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds closely related to (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid often reveals interesting conformational details. For example, 2-(3-Benzoylthioureido)-3-phenylpropanoic acid demonstrates a cis–trans conformation around the thiono S atom, with an intramolecular N—H⋯O hydrogen bond forming an S(6) ring, indicative of the complex intramolecular interactions that can occur in such molecules (Chong et al., 2016).

Chemical Reactions and Properties

The reactivity of (S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid derivatives towards various chemical reactions is significant for synthetic chemistry. The formation of complexation products, as seen with benzoic, 4-methylbenzoic, and (R)- and (S)-2-phenylpropanoic acids in the presence of β-cyclodextrin, indicates the potential for selective interactions and complex formations, which could be exploited for chiral separations or sensor applications (Dhillon et al., 1995).

科学研究应用

研究了 3-苯基丙酸和 N-羧苄基 α-氨基酸与未保护的 α-氨基酸的偶联反应,这通过混合碳酸羧酸酐产生了无外消旋的酰胺。这种生态绿色合成方法对肽键形成和药物合成具有影响 (Ezawa 等人,2017)。

研究了 β-环糊精及其衍生物对苯甲酸和 2-苯基丙酸的络合,显示出显着的稳定性常数和手性判别。这项研究与理解分子相互作用和药物递送系统有关 (Brown 等人,1993)。

已经报道了与 3-氨基丙酸在结构上相关的 β-丙氨酸衍生物的对映选择性合成。这些方法对于生产光学活性化合物很重要,这些化合物在药物中很有价值 (Arvanitis 等人,1998)。

一项关于 β-环糊精衍生物在水溶液中与各种苯基丙酸络合的研究提供了对主体-客体络合物稳定性的见解。此类研究有助于药物设计和分子识别研究 (Dhillon 等人,1995)。

探索了通过光学拆分制备光学活性赤藓糖醇-2-氨基-3-羟基-3-苯基丙酸,突出了一种生产对映体纯化合物的的方法,这对不对称合成和药物应用至关重要 (Shiraiwa 等人,2003)。

研究了通过植物中的 3-羟基-3-苯基丙酸从肉桂酸生物合成苯甲酸和水杨酸,阐明了代谢途径和天然产物合成,与农学和药用植物学相关 (Jarvis 等人,2000)。

在苯基丙酸衍生物中发现强效人过氧化物酶体增殖物激活受体 α 激活剂,这对治疗代谢紊乱有影响 (Nomura 等人,2003)。

报道了制备抗抑郁药物前体 (S)-3-羟基-3-苯基丙酸的化学酶促途径,说明了化学和生物方法在合成中的整合 (Zhao 等人,2014)。

在烟草根系分泌物中鉴定出 3-苯基丙酸等酚类化合物及其对根际微生物的影响,凸显了它们的生态和农业意义 (Liu 等人,2015)。

使用新分离的甲基杆菌对重要的药物中间体 S-3-氨基-3-苯基丙酸进行不对称生物催化,证明了微生物生物催化剂在药物制造中的潜力 (Li 等人,2013)。

未来方向

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .

属性

IUPAC Name |

(3S)-3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJLWVWXBAHGGO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)